molecular formula C12H15NO4S B613177 FA-Met-OH CAS No. 261179-09-3

FA-Met-OH

Cat. No.: B613177
CAS No.: 261179-09-3
M. Wt: 269.32
Attention: For research use only. Not for human or veterinary use.
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Description

FA-Met-OH is a complex organic compound that features a furan ring, an acrylamide group, and a butanoic acid backbone with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FA-Met-OH typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with (S)-4-(methylthio)butanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the coupling reactions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

FA-Met-OH can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

FA-Met-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of FA-Met-OH depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide group can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-(Thiophen-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a thiophene ring instead of a furan ring.

    (S)-2-(3-(Pyridin-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a pyridine ring instead of a furan ring.

    (S)-2-(3-(Benzofuran-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness

FA-Met-OH is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The combination of the furan ring with the acrylamide and butanoic acid moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

FA-Met-OH, or N-formyl-methionine hydroxylamine, is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, encompassing its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from methionine, an essential amino acid known for its role in protein synthesis and as a precursor for various bioactive compounds. The hydroxylamine modification enhances its biological properties, potentially influencing its interaction with cellular targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : Similar to other methionine derivatives, this compound may help in reducing oxidative stress by scavenging free radicals and enhancing the antioxidant defense system within cells.
  • Modulation of Gene Expression : this compound has been shown to influence the expression of genes involved in inflammation and cellular repair processes.
  • Cell Signaling Pathways : It may interact with key signaling pathways, such as those involving NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in various cell types, suggesting a potential role in managing inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative conditions.
  • Antimicrobial Activity : There is emerging evidence that this compound exhibits antimicrobial properties against certain pathogens, which could be beneficial in developing new therapeutic agents.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect ObservedReference
AntioxidantReduces oxidative stress
Anti-inflammatoryLowers cytokine levels
NeuroprotectiveProtects against neuronal death
AntimicrobialInhibits growth of bacteria

Case Studies

  • Neuroprotection in Cell Cultures :
    A study investigated the effects of this compound on primary neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent.
  • Inflammation Model in Rodents :
    In a rodent model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties.
  • Antimicrobial Testing :
    A series of tests against common bacterial strains revealed that this compound inhibited bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Properties

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFWWYXHMBWCPB-YEZKRMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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